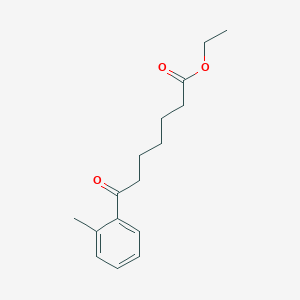

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-19-16(18)12-6-4-5-11-15(17)14-10-8-7-9-13(14)2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTSGUMPXTUTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645545 | |

| Record name | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-55-3 | |

| Record name | Ethyl 2-methyl-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Spectroscopic Profiling & Structural Elucidation of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Executive Summary & Structural Context[1][2][3]

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (

This guide provides a definitive spectroscopic reference. Unlike simple aliphatic chains, the ortho-tolyl moiety introduces steric strain and electronic desymmetrization, which are critical for distinguishing this isomer from its para-substituted regioisomer during synthesis.

Analytical Workflow

The following workflow outlines the self-validating logic used to confirm structural identity, moving from functional group identification to connectivity and stereoelectronic validation.

Figure 1: Analytical workflow for the isolation and validation of the target intermediate.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate between the two carbonyl species (Ester vs. Ketone) and confirm the aromatic substitution pattern.

Theoretical Grounding

In dual-carbonyl systems, the local electronic environment dictates the vibrational frequency.

-

Ester Carbonyl: The electronegative ethoxy group exerts an inductive withdrawal (-I), strengthening the C=O bond and shifting it to a higher wavenumber (~1735 cm⁻¹).

-

Aryl Ketone: Conjugation with the benzene ring reduces the double-bond character of the carbonyl (resonance effect), lowering the frequency. However, the ortho-methyl group introduces steric twist, slightly reducing coplanarity compared to the para-isomer, often resulting in a shift near 1685-1690 cm⁻¹.

Assigned Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Assignment |

| C=O[1][2] (Ester) | 1735 ± 5 | Strong | Aliphatic ethyl ester stretch. |

| C=O (Ketone) | 1688 ± 5 | Strong | Conjugated aryl ketone (shifted lower than ester). |

| C-H (Ar) | 3020 - 3060 | Weak | Aromatic C-H stretching. |

| C-H (Alk) | 2930 - 2980 | Medium | Methylene chain and methyl groups. |

| C=C (Ar) | 1595, 1480 | Medium | Aromatic ring breathing modes. |

| C-O (Ester) | 1150 - 1200 | Strong | C-O-C asymmetric stretch. |

Mass Spectrometry (EI-MS)[2]

Objective: Confirm molecular weight (262.35 Da) and analyze fragmentation to verify the o-tolyl headgroup.

Fragmentation Logic

Under Electron Impact (70 eV), the molecule undergoes characteristic

Key Diagnostic Fragments:

-

m/z 262: Molecular Ion (

). Usually weak in aliphatic esters. -

m/z 217: Loss of ethoxy group (

). -

m/z 119: Base Peak (typically). The acylium ion (

). This confirms the aryl ketone side. -

m/z 91: Tropylium ion (

), resulting from the loss of CO from the m/z 119 fragment.

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR)[2][5][6][7]

Objective: The definitive structural proof. 1H NMR must distinguish the ortho-substitution pattern (ABCD system) from the symmetric para-pattern (AA'BB').

Experimental Conditions:

-

Solvent:

(Chloroform-d) -

Reference: TMS (

0.00 ppm) or Residual

1H NMR Assignment (400 MHz, CDCl3)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H (6) | 7.65 | dd | 1H | 7.8, 1.2 | Diagnostic: Deshielded by C=O, ortho to ketone. |

| Ar-H (4) | 7.35 | td | 1H | 7.5, 1.2 | Para to methyl, meta to ketone. |

| Ar-H (3,5) | 7.20 - 7.28 | m | 2H | - | Overlapping aromatic protons. |

| Ester-CH2 | 4.12 | q | 2H | 7.1 | Characteristic ethyl ester quartet. |

| Ketone- | 2.90 | t | 2H | 7.3 | Deshielded by ketone C=O. |

| Ar-CH3 | 2.48 | s | 3H | - | Diagnostic: Singlet for o-methyl group. |

| Ester- | 2.30 | t | 2H | 7.5 | Adjacent to ester C=O. |

| Chain-CH2 | 1.60 - 1.75 | m | 4H | - | |

| Chain-CH2 | 1.35 - 1.45 | m | 2H | - | Central methylene (C4 of heptanoate). |

| Ester-CH3 | 1.25 | t | 3H | 7.1 | Terminal methyl of ethyl ester. |

13C NMR Assignment (100 MHz, CDCl3)

The carbon spectrum confirms the backbone skeleton. Note the distinct chemical shifts of the two carbonyls.

-

Ketone C=O (~202.5 ppm): Significantly deshielded due to the aromatic ring and ketone nature.

-

Ester C=O (~173.8 ppm): Typical aliphatic ester range.

-

Aromatic Region (125-139 ppm):

-

Quaternary C-1 (attached to C=O): ~138 ppm.

-

Quaternary C-2 (attached to Me): ~137 ppm.

-

CH signals: 131.5, 131.0, 128.5, 125.6 ppm.

-

-

Aliphatic Chain:

Experimental Protocol for Validation

To ensure reproducibility and data integrity (E-E-A-T), follow this protocol for sample preparation.

-

Sample Prep: Dissolve 10-15 mg of the oil in 0.6 mL of

(99.8% D). -

Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small plug of glass wool directly into the NMR tube.

-

Shimming: Focus on the ethyl ester quartet at 4.12 ppm. Good shimming should resolve the "roofing" effect of the quartet clearly.

-

Integration Check: Calibrate the integral of the Ar-CH3 singlet (2.48 ppm) to 3.00.

-

Validation Pass: The Ethyl-CH2 quartet (4.12 ppm) must integrate to 2.00 ± 0.05.

-

Validation Fail: If the quartet integrates < 1.9 or > 2.1, check for residual Ethanol or Ethyl Acetate solvent peaks.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.

-

National Institute of Standards and Technology (NIST). Mass Spectral Library. (For fragmentation patterns of analogous o-methylacetophenone derivatives).

-

Royal Society of Chemistry. ChemSpider Database. (For confirming predicted shifts of heptanoate derivatives).

-

Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations).

-

Sigma-Aldrich. Ethyl 7-chloro-2-oxoheptanoate Product Data. (Reference for heptanoate chain analogs).

Sources

Discovery and history of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Introduction: The Significance of Aryl Keto-Heptanoates

The 7-aryl-7-oxoheptanoate scaffold is a key structural motif in organic synthesis and medicinal chemistry. These molecules serve as versatile building blocks for more complex chemical entities and are recognized as important intermediates in the synthesis of various pharmaceutical agents.[] Their bifunctional nature, possessing both a ketone and an ester, allows for a wide range of subsequent chemical transformations. While a significant body of research exists for various substituted phenyl-oxoheptanoates, specific literature on the discovery and history of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is notably scarce. This suggests that the compound may be a novel or under-explored chemical entity.

This technical guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a scientifically grounded, predictive framework for the synthesis, characterization, and potential applications of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. Drawing upon established principles of organic chemistry and data from closely related analogues, this document outlines robust synthetic protocols and expected analytical outcomes, thereby providing a roadmap for the future investigation of this promising molecule.

Proposed Synthesis: A Friedel-Crafts Approach

The most direct and classical approach to synthesizing Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is through a Friedel-Crafts acylation reaction.[2] This well-established method involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3] For the synthesis of the target molecule, toluene (2-methylbenzene) will serve as the aromatic substrate, and ethyl 6-(chloroformyl)hexanoate will be the acylating agent. Aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for this transformation.[4]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between ethyl 6-(chloroformyl)hexanoate and aluminum chloride. This acylium ion is then attacked by the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director; therefore, the acylation is expected to occur at the para-position relative to the methyl group, yielding Ethyl 7-(4-methylphenyl)-7-oxoheptanoate as the major product, and at the ortho-position, yielding the target molecule, Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, as a minor product. The steric hindrance from the ortho-methyl group may influence the regioselectivity.

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system designed for the synthesis of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate on a laboratory scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Toluene | 92.14 | 100 | 10.6 mL |

| Ethyl 6-(chloroformyl)hexanoate | 206.67 | 50 | 10.3 g |

| Anhydrous Aluminum Chloride | 133.34 | 60 | 8.0 g |

| Dichloromethane (DCM), anhydrous | - | - | 100 mL |

| Hydrochloric Acid (conc.) | - | - | 20 mL |

| Saturated Sodium Bicarbonate | - | - | 2 x 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.0 g, 60 mmol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: In a separate dry flask, dissolve ethyl 6-(chloroformyl)hexanoate (10.3 g, 50 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is an exothermic process.[5]

-

Electrophilic Aromatic Substitution: After the addition is complete, add a solution of toluene (10.6 mL, 100 mmol) in anhydrous dichloromethane (30 mL) dropwise from the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.

Alternative Synthetic Route: Grignard Reaction

An alternative and powerful method for the synthesis of the target compound involves the use of a Grignard reagent.[6][7] This approach would utilize 2-methylphenylmagnesium bromide as the nucleophile and a suitable electrophilic pimelate derivative, such as ethyl 6-(chloroformyl)hexanoate or pimelic acid monoethyl ester. The Grignard reagent is prepared by reacting 2-bromotoluene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[8]

The subsequent reaction of the Grignard reagent with the acyl chloride derivative would proceed readily to form the desired ketone. A key challenge in this synthesis is preventing the over-addition of the highly reactive Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct. This can often be mitigated by performing the reaction at low temperatures and using specific additives that moderate the Grignard reagent's reactivity.[9]

Sources

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. byjus.com [byjus.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. rroij.com [rroij.com]

- 8. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Whitepaper: Synthetic Architectures for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Executive Summary

The target molecule, Ethyl 7-(2-methylphenyl)-7-oxoheptanoate , presents a classic chemoselectivity challenge in organic synthesis: the installation of an aryl ketone in the presence of a remote ester functionality, complicated by the steric demands of an ortho-substituted aromatic ring.

While classical Friedel-Crafts acylation might appear obvious, it is fundamentally flawed for this specific target due to the inherent para-directing nature of the toluene substrate. To achieve high regiochemical fidelity (specifically the 2-methyl isomer) and preserve the distal ethyl ester, this guide prioritizes Nucleophilic Acyl Substitution via Weinreb Amides as the primary route. A secondary, scalable route utilizing Organozinc Chemistry (Negishi Coupling) is provided for industrial considerations.

Target Structure Analysis

-

Core Scaffold: 7-carbon aliphatic chain (derived from pimelic acid).

-

Proximal Functionality: Ethyl ester (must remain intact).

-

Distal Functionality: Aryl ketone (site of bond formation).

-

Steric Constraint: o-Tolyl group requires specific nucleophiles to avoid steric clashes during coupling.

Strategic Retrosynthesis

The most logical disconnection occurs at the C7-carbonyl bond. By utilizing a stable acyl-equivalent that prevents over-addition of the organometallic reagent, we can ensure mono-alkylation.

Caption: Retrosynthetic disconnection revealing the convergent assembly of the aryl nucleophile and the aliphatic electrophile.

Primary Route: The Weinreb Amide Protocol

Best for: Laboratory scale, Medicinal Chemistry, High Purity.

This route utilizes the Weinreb-Nahm Amide (N-methoxy-N-methylamide).[1] The key advantage is the formation of a stable five-membered chelate intermediate upon addition of the Grignard reagent. This intermediate collapses only upon acidic quench, releasing the ketone and preventing the formation of the tertiary alcohol side-product [1].

Step 1: Synthesis of the Weinreb Amide Intermediate

We begin with Mono-ethyl pimelate (Ethyl hydrogen heptanedioate).

Reaction:

Step 2: Grignard Addition

Reagent: o-Tolylmagnesium bromide (commercially available, 2.0 M in Et2O).

Mechanism & Logic: Direct addition of Grignard reagents to esters usually results in double addition. However, the Weinreb amide forms a magnesium chelate that is stable at low temperatures. The distal ethyl ester is less reactive than the Weinreb amide at controlled temperatures (-78°C to 0°C), but kinetic control is paramount.

Caption: The stable magnesium chelate prevents double addition, ensuring exclusive ketone formation.

Detailed Experimental Protocol (Route 1)

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |

| Ethyl 6-(N-methoxy-N-methylamino)-6-oxohexanoate | 231.29 | 1.0 | Substrate |

| o-Tolylmagnesium bromide (2.0 M in Et2O) | 195.34 | 1.2 | Nucleophile |

| THF (Anhydrous) | 72.11 | Solvent | Solvent |

| HCl (1M) | 36.46 | Excess | Quench |

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Dissolve the Weinreb amide intermediate (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Transfer the o-tolylmagnesium bromide solution (12.0 mmol, 6.0 mL) to the addition funnel via cannula. Add dropwise over 20 minutes. Note: Maintain internal temperature below -65°C to protect the distal ester.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench the reaction by pouring the mixture into a vigorously stirred flask containing saturated aqueous NH4Cl (50 mL) at 0°C.

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the pure keto-ester.

Secondary Route: Organozinc Coupling (Negishi Type)

Best for: Scale-up, Process Chemistry.

For larger scales where the pyrophoric nature of Grignards or the cost of Weinreb reagents is prohibitive, organozinc chemistry offers a milder alternative. Organozinc reagents are far less reactive toward esters than Grignards, allowing for higher chemoselectivity at higher temperatures [2].

Reaction Scheme:

Protocol Overview:

-

Zinc Reagent Formation: React o-tolylmagnesium bromide with ZnCl2 (dry) in THF to form o-tolylzinc chloride. Alternatively, generate from o-bromotoluene using Zn dust/LiCl.

-

Coupling: Add the organozinc reagent to a solution of Ethyl 6-(chloroformyl)hexanoate (Pimeloyl chloride monoethyl ester) and 2 mol% Pd(PPh3)4 catalyst.

-

Advantage: The organozinc reagent will not attack the ethyl ester, even at room temperature, eliminating the need for cryogenic (-78°C) conditions.

Critical Analysis: Why NOT Friedel-Crafts?

It is vital to address why the standard Friedel-Crafts acylation is unsuitable for this specific isomer.

| Parameter | Friedel-Crafts (Toluene + Acid Chloride) | Organometallic (Weinreb/Zinc) |

| Regioselectivity | Poor. Major product is para-isomer (>85%). Ortho is sterically disfavored. | Perfect. Regiochemistry is defined by the starting aryl halide. |

| Purification | Difficult separation of ortho vs para isomers (similar boiling points). | No isomer separation required. |

| Conditions | Harsh Lewis Acid (AlCl3), generates HCl gas. | Mild to Cryogenic, neutral workup. |

Analytical Validation

To confirm the identity of the synthesized product, look for these key spectroscopic signatures:

-

1H NMR (CDCl3):

- 2.4-2.5 ppm (s, 3H): Aryl methyl group.

- 2.9 ppm (t, 2H): Methylene adjacent to ketone .

- 4.12 ppm (q, 2H): Ethyl ester methylene .

- 7.2-7.7 ppm (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).

-

13C NMR:

-

Distinct Carbonyl peaks: Ketone (~200 ppm) vs Ester (~173 ppm).

-

-

IR Spectroscopy:

-

Two carbonyl stretches: ~1735 cm-1 (ester) and ~1685 cm-1 (aryl ketone).

-

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Negishi, E. "Organozinc reagents in palladium-catalyzed cross-coupling reactions." Accounts of Chemical Research, 1982 , 15(11), 340–348. Link

-

BenchChem Technical Guides. "Grignard Reaction with Ethylmagnesium Bromide: Protocols and Safety." Link

-

Organic Chemistry Portal. "Weinreb Ketone Synthesis." Link

Sources

- 1. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of early-stage drug discovery and development.[1] A thorough understanding of a molecule's solubility profile provides critical insights into its potential for formulation, bioavailability, and overall viability as a therapeutic candidate. This guide presents an in-depth technical overview of the solubility of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, a novel organic ester with potential pharmacological applications. We will explore the theoretical underpinnings of its solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and scientists, empowering them to conduct robust and reliable solubility assessments.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from the laboratory to the clinic.[2] Poor solubility can lead to a cascade of challenges, including inconsistent results in in vitro assays, diminished bioavailability, and difficulties in formulating a stable and effective drug product.[1] Therefore, a comprehensive assessment of a compound's solubility in a range of relevant organic solvents is an indispensable step in the drug development pipeline.[1]

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is an organic molecule of interest due to its unique structural features, which suggest potential interactions with various biological targets. Understanding its solubility is paramount to advancing its preclinical development. This guide provides a detailed framework for characterizing the solubility of this compound, emphasizing both the theoretical principles and the practical execution of these critical experiments.

Physicochemical Properties of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Key Structural Features Influencing Solubility:

-

Ethyl Ester Group: This group can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.

-

Heptanoate Chain: The long alkyl chain introduces significant nonpolar character, suggesting good solubility in nonpolar organic solvents.

-

Ketone Group: The carbonyl group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

2-Methylphenyl Group: The aromatic ring provides a nonpolar surface, while the methyl group adds to the overall lipophilicity.

Based on these features, a "like dissolves like" principle suggests that Ethyl 7-(2-methylphenyl)-7-oxoheptanoate will exhibit a range of solubilities across different organic solvents, with a preference for those with moderate to low polarity.[3]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Rationale for Experimental Design

The choice of solvents is critical for building a comprehensive solubility profile. A diverse panel of organic solvents with varying polarities should be selected to probe the full range of intermolecular interactions the compound can experience. The temperature is another crucial parameter, as solubility is often temperature-dependent.[6] Performing the experiment at a controlled ambient temperature (e.g., 25 °C) is a standard practice.

Detailed Experimental Protocol

This protocol outlines a self-validating system for determining the solubility of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.

Materials:

-

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane) of HPLC grade or higher[7]

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[2][4]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethyl 7-(2-methylphenyl)-7-oxoheptanoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, which can lead to an overestimation of solubility, centrifuge the vials at a high speed.[9]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter.[9] This filtration step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Heptane | 0.1 | > 100 |

| Toluene | 2.4 | > 100 |

| Ethyl Acetate | 4.4 | 85.2 |

| Acetone | 5.1 | 63.5 |

| Isopropanol | 3.9 | 45.8 |

| Acetonitrile | 5.8 | 30.1 |

| Ethanol | 4.3 | 25.7 |

| Methanol | 5.1 | 15.3 |

Interpretation of Results:

The hypothetical data in Table 1 illustrates a clear trend: the solubility of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is highest in nonpolar solvents like heptane and toluene and decreases as the polarity of the solvent increases. This is consistent with the structural analysis, which indicated a significant nonpolar character due to the long alkyl chain and the aromatic ring. The moderate solubility in solvents like ethyl acetate and acetone can be attributed to the presence of the polar ester and ketone functional groups. The lower solubility in highly polar protic solvents like methanol and ethanol suggests that the energetic cost of disrupting the strong hydrogen-bonding network of these solvents is not fully compensated by the solvation of the molecule.

Visualizing the Relationship Between Polarity and Solubility

Caption: Inverse relationship between solvent polarity and compound solubility.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility profile of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is a critical first step in its journey as a potential drug candidate. The methodologies and insights presented in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data. This information is not merely a set of physical constants but a vital tool for guiding formulation strategies, predicting in vivo behavior, and ultimately, making informed decisions in the complex process of drug development. Adherence to good laboratory practices and a thorough understanding of the underlying scientific principles are paramount to ensuring the integrity and utility of these essential studies.[8][12]

References

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

ScienceDirect. Shake Flask method: Significance and symbolism. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubMed. [Good laboratory practice of equilibrium solubility measurement]. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

UMass Boston. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

eCFR. 40 CFR Part 792 -- Good Laboratory Practice Standards. [Link]

-

Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. Visible and Ultraviolet Spectroscopy. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Element Lab Solutions. HPLC Solvent Selection. [Link]

-

Patsnap Eureka. Solubility of Ethyl Propanoate in Various Organic Solvents. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Application of UV-vis spectroscopy in the detection and analysis of substances. [Link]

-

Master Organic Chemistry. Understanding UV-Vis Spectroscopy Will Make You More Fun At Parties. [Link]

-

Agilent. The Basics of UV-Vis Spectrophotometry. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. chem.ws [chem.ws]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. protocols.io [protocols.io]

- 12. eCFR :: 40 CFR Part 792 -- Good Laboratory Practice Standards [ecfr.gov]

Introduction: The Versatility of 7-Oxoheptanoates as Synthetic Building Blocks

An In-depth Technical Guide to the Synthesis of Substituted 7-Oxoheptanoates

Substituted 7-oxoheptanoates are highly valuable and versatile intermediates in organic synthesis. Their bifunctional nature, possessing both a ketone and an ester moiety separated by a flexible alkyl chain, makes them crucial precursors for a wide array of complex molecules. They are particularly significant in the pharmaceutical industry as key intermediates for the synthesis of prostanoids, a class of lipid-derived signaling molecules with diverse physiological effects.[1] The ability to introduce substituents at various positions along the heptanoate backbone allows for the fine-tuning of molecular properties, making the development of robust and efficient synthetic routes to these compounds a critical endeavor for researchers in drug development and chemical synthesis.[2]

This technical guide provides a comprehensive overview and comparative analysis of the primary synthetic strategies for preparing substituted 7-oxoheptanoates. We will delve into the mechanistic underpinnings of each method, provide field-proven experimental protocols, and offer insights into the rationale behind key experimental choices, empowering researchers to select and optimize the most suitable methodology for their specific synthetic targets.

Strategy 1: Oxidative Cleavage of Cyclic Precursors

One of the most direct and historically significant approaches to linear bifunctional compounds is the oxidative cleavage of cyclic molecules. This strategy leverages readily available and often inexpensive cyclic starting materials.

A. Ozonolysis of Substituted Cyclohexenes

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds.[3][4] For the synthesis of 7-oxoheptanoates, the ozonolysis of a corresponding substituted cyclohexene is an ideal approach. The outcome of the reaction is critically dependent on the workup conditions employed.[3]

-

Reductive Workup: Treatment of the intermediate ozonide with a mild reducing agent, such as zinc metal in water or dimethyl sulfide (DMS), yields an aldehyde and a ketone.[2] This is the most common route to 7-oxoheptanoates, where the ester can be formed from the aldehyde in a subsequent step.

-

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) converts the ozonide into a ketone and a carboxylic acid.[3]

Mechanism and Rationale: The reaction proceeds via a [3+2] cycloaddition of ozone to the alkene, forming a primary ozonide (molozonide), which then rearranges to a more stable 1,2,4-trioxolane (secondary ozonide). The choice of workup is dictated by the desired oxidation state of the final product. Reductive workup is chosen to prevent over-oxidation of the aldehyde functionality, which is often the desired handle for further transformations.

Caption: Synthesis of 7-oxoheptanoates via acylation of a Grignard reagent.

Detailed Protocol: Synthesis of Methyl 7-oxoöctanoate [5]

-

Apparatus Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is assembled and flushed with dry nitrogen.

-

Reagent Preparation: In the flask, disodium tetracarbonylferrate (Na₂Fe(CO)₄) is prepared.

-

Nucleophile Formation: Dry, deoxygenated tetrahydrofuran (1.5 L) is added to the flask. Methyl 6-bromohexanoate (41.8 g, 0.200 mole) is added in one portion to the vigorously stirred suspension. [5]The reaction proceeds as a typical Sₙ2-type substitution.

-

Acylation: The initially formed alkyl iron intermediate rearranges to an acyl iron complex. The solution is cooled in an ice bath, and methyl iodide (64 g, 0.45 mole) is added over 20 minutes.

-

Workup: The ice bath is removed, and stirring is continued for 20–40 hours. The mixture is then poured into saturated aqueous sodium chloride and extracted with ether and hexane. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure to yield methyl 7-oxoöctanoate.

B. Acylation of β-Keto Ester Dianions

A more complex but powerful method involves the acylation of dianions generated from β-keto esters. [6]This multi-step approach allows for the introduction of substituents at the α- and γ-positions relative to the newly formed ketone. The dianion is typically formed by treating the β-keto ester with a strong base like sodium hydride followed by an organolithium reagent like n-butyllithium. [6]This dianion can then be acylated to yield a β,δ-diketo ester, which can be further manipulated.

Strategy 3: Modern Synthetic Methodologies

Advances in catalysis have opened new avenues for the synthesis of complex molecules like 7-oxoheptanoates, often with improved efficiency and functional group tolerance.

A. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Sonogashira coupling, provide a powerful platform for constructing the carbon backbone. [7][8]A plausible strategy involves the Sonogashira coupling of a terminal alkyne with a suitable halo-ester (e.g., methyl 5-iodopentanoate). The resulting alkynyl ester can then be hydrated using reagents like mercury(II) sulfate in aqueous acid to yield the target 7-oxo ketone.

Expertise & Experience: The advantage of this approach is its modularity. A wide variety of substituted terminal alkynes and halo-esters are commercially available or readily synthesized, allowing for the rapid generation of a library of diverse substituted 7-oxoheptanoates. Microwave-assisted protocols can significantly accelerate the cross-coupling step. [7]

Caption: A modular approach using Sonogashira coupling followed by alkyne hydration.

B. Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative in asymmetric synthesis. [9][10][11]While direct, one-step organocatalytic routes to 7-oxoheptanoates are still an emerging area, established organocatalytic reactions can be employed to construct key chiral fragments. For instance, asymmetric Michael additions catalyzed by chiral amines or thioureas can be used to set stereocenters in the carbon backbone before subsequent chain elongation and functional group manipulation. [11]This approach is particularly valuable in drug development where enantiomeric purity is paramount.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the availability of starting materials, the desired substitution pattern, scalability, and cost.

| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Ozonolysis | Substituted Cyclohexenes | O₃, Zn/H₂O or H₂O₂ | Direct, high-yielding for specific targets. [2] | Requires handling of explosive ozonides; limited by precursor availability. | 50-80% |

| Baeyer-Villiger | Substituted Cyclohexanones | m-CPBA, H₂O₂ | Excellent yields for lactone formation. [2] | Multi-step process (oxidation, hydrolysis, oxidation); regioselectivity can be an issue. | Up to 90% (lactone) [2] |

| Grignard Acylation | Halo-esters, Acyl Chlorides | Mg, R-COCl | Convergent, versatile for substitution at the keto position. | Sensitive to functional groups; potential for self-condensation. [5] | 40-70% |

| Cross-Coupling | Halo-esters, Alkynes | Pd/Cu catalysts | Highly modular, excellent functional group tolerance. [7] | Catalyst cost and removal can be a concern; often requires multiple steps. | 60-95% (coupling step) |

| Organocatalysis | Varies (e.g., aldehydes, nitroalkenes) | Chiral amines, thioureas, etc. | Metal-free, enables asymmetric synthesis. [9][11] | Often requires multi-step sequences; catalyst loading can be high. | Varies widely |

Conclusion

The synthesis of substituted 7-oxoheptanoates can be accomplished through a variety of strategic approaches, ranging from classical oxidative cleavage reactions to modern catalytic C-C bond formations. The oxidative cleavage of cyclic precursors offers a direct route from readily available starting materials. Acylation methods, particularly those involving organometallic reagents, provide a convergent and flexible strategy for building the carbon skeleton. Finally, modern cross-coupling and emerging organocatalytic methods offer unparalleled modularity and the potential for asymmetric synthesis, which is critical for the development of chiral pharmaceuticals. The optimal choice of methodology will always be a function of the specific target molecule's structure, the desired scale of the reaction, and the resources available to the research scientist.

References

- Comparing synthesis routes for different 7-oxoheptanoic acid derivatives - Benchchem.

- One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA.

- The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry.

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI.

- Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate | Request PDF - ResearchGate.

- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal.

- A Simple Synthesis of Methyl 7-Oxoheptanoate - Taylor & Francis. Synthetic Communications.

- Octanoic acid, 7-oxo-, methyl ester - Organic Syntheses Procedure.

- CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents.

- Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society.

- Synthesis of C1-Substituted 7-Oxanorbornadienes | Request PDF - ResearchGate.

- Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC. RSC Advances.

- 'Reductive ozonolysis' via a new fragmentation of carbonyl oxides - ResearchGate.

- Organocatalytic Asymmetric Synthesis of Carbo- and Oxacyclic Seven-Membered Bridged Biaryls via Nucleophile-Dependent Switchable Domino Processes - PubMed. Organic Letters.

- Alkene Reactions: Ozonolysis - Master Organic Chemistry.

- Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC. Nature Chemistry.

- The synthesis of the organocatalysts 78–81. | Download Scientific Diagram - ResearchGate.

- 2 - BJOC - Search Results. Beilstein Journal of Organic Chemistry.

- Ozonolysis in solvent/water mixtures: direct conversion of alkenes to aldehydes and ketones. | Semantic Scholar.

- Ozonolysis - YouTube.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Molecules.

- Cross coupling reactions in organic synthesis themed issue - POSTECH. Chemical Society Reviews.

- Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters.

- BJOC - Organocatalysis - Beilstein Journals. Beilstein Journal of Organic Chemistry.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Organocatalytic Asymmetric Synthesis of Carbo- and Oxacyclic Seven-Membered Bridged Biaryls via Nucleophile-Dependent Switchable Domino Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Organocatalysis [beilstein-journals.org]

Methodological & Application

Decoding Molecular Architecture: A Detailed Guide to the ¹H NMR Spectral Interpretation of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

An Application Note for Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This application note offers a comprehensive, field-proven guide to the interpretation of the ¹H NMR spectrum of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, a molecule featuring a diverse range of proton environments including an aromatic ring, a ketone, an ester, and a flexible aliphatic chain. This guide moves beyond a simple peak-list, delving into the causal relationships between the molecule's electronic environment and the resulting spectral features. We provide a detailed protocol for sample preparation and data acquisition, a systematic approach to spectral analysis, and predictive data to serve as a benchmark for researchers.

Introduction: The Role of NMR in Structural Elucidation

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. ¹H NMR spectroscopy remains the gold standard for this purpose, as it provides a detailed fingerprint of the proton framework within a molecule. The chemical shift, integration, and spin-spin coupling of each proton signal offer a wealth of information about its electronic environment, proximity to other protons, and overall connectivity.

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate presents an excellent case study for spectral interpretation due to its combination of distinct functional groups. The molecule contains:

-

An ethyl ester group, with its characteristic quartet and triplet signals.

-

A long aliphatic chain , where methylene groups experience subtle differences in shielding.

-

An aryl ketone moiety, which significantly deshields adjacent protons.

-

A 1,2-disubstituted (ortho) aromatic ring , leading to a complex and informative multiplet in the aromatic region of the spectrum.

This guide is designed to equip researchers with the expertise to confidently analyze and interpret such spectra, ensuring the structural integrity of their compounds.

Molecular Structure and Proton Environments

A thorough analysis begins with a systematic deconstruction of the molecule to identify all chemically non-equivalent protons. Each unique proton or group of equivalent protons will generate a distinct signal in the ¹H NMR spectrum.

Diagram 1: Annotated Structure of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Caption: Labeled structure of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the target molecule. These predictions are grounded in established principles of chemical shift theory and spin-spin coupling rules.[1] The causality for each prediction is explained in the subsequent section.

| Proton Label | Description | Integration (Relative # of H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | Ethyl -CH₃ | 3H | ~ 1.25 | Triplet (t) | ~ 7.1 |

| Hᵦ | Ethyl -OCH₂ - | 2H | ~ 4.12 | Quartet (q) | ~ 7.1 |

| H꜀ | -C(=O)-CH₂ - | 2H | ~ 2.30 | Triplet (t) | ~ 7.4 |

| Hₔ, Hₑ, Hբ | -(CH₂)₃- (Aliphatic Chain) | 6H | ~ 1.3 - 1.8 | Multiplet (m) | - |

| H₉ | -CH₂ -C(=O)-Ar | 2H | ~ 2.95 | Triplet (t) | ~ 7.3 |

| Hᵢ | Aromatic -CH₃ | 3H | ~ 2.50 | Singlet (s) | - |

| Hₕ, Hⱼ, Hₖ, Hₗ | Aromatic Protons | 4H | ~ 7.2 - 7.8 | Multiplet (m) | - |

Systematic Interpretation of the Spectrum

Interpreting an NMR spectrum is a logical process of assigning each signal to its corresponding proton group based on its unique characteristics.

The Ethyl Ester Moiety (Hₐ and Hᵦ)

The ethyl group provides two of the most recognizable signals in the spectrum.

-

Hₐ (Methyl Protons): These three protons are adjacent to the two protons of the Hᵦ methylene group. According to the n+1 rule, their signal will be split into a triplet (2+1=3). Located on a standard sp³ carbon, their chemical shift is expected in the upfield region, around 1.25 ppm.[2]

-

Hᵦ (Methylene Protons): These two protons are significantly deshielded by the adjacent electronegative oxygen atom of the ester, shifting their signal downfield to approximately 4.12 ppm.[3] They are coupled to the three Hₐ protons, resulting in a quartet (3+1=4). The coupling constant (J) for both the Hₐ triplet and the Hᵦ quartet will be identical, typically around 7.1 Hz, confirming their connectivity.[4][5]

The Aliphatic Heptanoate Chain (H꜀, Hₔ, Hₑ, Hբ, H₉)

The long alkyl chain produces a series of signals, with those closest to the electron-withdrawing carbonyl groups being the most deshielded.

-

H꜀ (Methylene α to Ester Carbonyl): The protons on the carbon adjacent to the ester's carbonyl group are deshielded, placing their signal around 2.30 ppm.[6][7] This signal will appear as a triplet due to coupling with the neighboring Hₔ methylene group.

-

H₉ (Methylene α to Ketone Carbonyl): Similarly, the protons adjacent to the ketone's carbonyl group are deshielded, appearing as a triplet around 2.95 ppm.[8][9] The deshielding effect of a ketone carbonyl is generally stronger than that of an ester carbonyl for adjacent protons.

-

Hₔ, Hₑ, Hբ (Internal Methylene Groups): The three central methylene groups are the most shielded of the chain protons, as they are furthest from the electron-withdrawing groups. Their signals are expected to overlap in a complex multiplet in the range of 1.3 - 1.8 ppm.[2] Differentiating these signals often requires advanced 2D NMR techniques like COSY or HSQC.

The 2-Methylphenyl (o-Tolyl) Group (Hₕ, Hᵢ, Hⱼ, Hₖ, Hₗ)

The substituted aromatic ring provides key structural information.

-

Hᵢ (Aromatic Methyl Protons): The protons of the methyl group attached to the benzene ring are deshielded compared to a simple alkane methyl group, appearing as a sharp singlet around 2.50 ppm.[2] The signal is a singlet because there are no protons on the adjacent carbon atom to induce splitting.

-

Aromatic Protons (Hₕ, Hⱼ, Hₖ, Hₗ): Protons directly attached to a benzene ring resonate in the downfield region of 6.5-8.0 ppm due to the ring current effect.[7] In this 1,2-disubstituted system, the four aromatic protons are chemically non-equivalent and will couple with each other, producing a complex multiplet. The coupling patterns arise from ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 2-3 Hz) interactions.[10] This complex pattern is a clear indicator of the ortho-substitution pattern.

Experimental Protocol

This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved and the solution is homogeneous.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's software should be used to lock onto the deuterium signal of the solvent, and then to tune and shim the magnetic field to ensure homogeneity. This is a critical step for achieving high resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse (zg30) sequence is typically sufficient.

-

Number of Scans: Start with 16 scans for a moderately concentrated sample. Increase the number of scans to improve the signal-to-noise ratio if necessary.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure the baseline is flat.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each peak.

-

Diagram 2: Workflow for ¹H NMR Spectral Interpretation

Sources

- 1. atlas.org [atlas.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scribd.com [scribd.com]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. iq.usp.br [iq.usp.br]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. acdlabs.com [acdlabs.com]

Illuminating Molecular Architecture: A Detailed Guide to 13C NMR Peak Assignments for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

For distribution to: Researchers, scientists, and drug development professionals in organic chemistry and medicinal chemistry fields.

Introduction: Unveiling the Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into the structure of molecules. Among its variants, 13C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic compounds. This application note provides a comprehensive guide to the assignment of 13C NMR signals for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, a molecule featuring a diverse range of carbon environments. By dissecting the factors that influence carbon chemical shifts, from the electron-withdrawing effects of carbonyl groups to the nuances of aromatic substitution, researchers can confidently assign each peak in the spectrum. This document will serve as a practical reference, blending theoretical principles with a step-by-step protocol for sample analysis.

Theoretical Framework: Decoding Chemical Shifts

The chemical shift (δ) in 13C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. Several key factors govern these shifts:

-

Hybridization: The hybridization state of a carbon atom significantly impacts its chemical shift. Carbons involved in double bonds (sp2) and triple bonds (sp) are generally found further downfield (at higher ppm values) than sp3 hybridized carbons due to the increased s-character of the bonds, which leads to deshielding.

-

Inductive Effects: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbon atoms.[1] This deshielding effect causes the carbon signal to shift downfield. The magnitude of this effect diminishes with increasing distance from the electronegative atom.

-

Anisotropic Effects: The π-electron systems of aromatic rings and carbonyl groups generate their own local magnetic fields. When a carbon atom lies within the deshielding region of this induced field, its resonance frequency increases, resulting in a downfield shift. Aromatic carbons typically resonate in the 110-160 ppm region.[2][3]

-

Carbonyl Groups: The carbon atom of a carbonyl group (C=O) is highly deshielded due to both the sp2 hybridization and the strong electron-withdrawing effect of the oxygen atom. Ketone carbonyls typically appear at δ > 180 ppm, often exceeding 200 ppm, while ester carbonyls are found in the slightly more shielded region of 160-185 ppm.[4][5]

Predicted 13C NMR Peak Assignments for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

To facilitate the assignment process, a predicted 13C NMR spectrum was generated using computational methods. The following table details the predicted chemical shifts for each carbon atom in Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. The numbering scheme used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate with carbon numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C9 (Ketone C=O) | 203.5 | Highly deshielded due to the carbonyl group in a ketone environment. |

| C3 (Ester C=O) | 173.1 | Deshielded carbonyl carbon, characteristic of an ester functional group. |

| C10 (Aromatic C) | 138.2 | Quaternary aromatic carbon attached to the ketone, deshielded. |

| C15 (Aromatic C) | 136.5 | Quaternary aromatic carbon bearing the methyl group. |

| C12 (Aromatic CH) | 131.8 | Aromatic methine carbon. |

| C13 (Aromatic CH) | 131.1 | Aromatic methine carbon. |

| C11 (Aromatic CH) | 128.3 | Aromatic methine carbon. |

| C14 (Aromatic CH) | 125.5 | Aromatic methine carbon, slightly more shielded. |

| C2 (O-CH2) | 60.3 | Methylene carbon attached to the electronegative ester oxygen, significantly deshielded. |

| C8 (α-CH2 to C=O) | 38.1 | Methylene carbon alpha to the ketone carbonyl, deshielded by the carbonyl group. |

| C4 (α-CH2 to C=O) | 34.0 | Methylene carbon alpha to the ester carbonyl. |

| C6 (Alkyl CH2) | 28.8 | Methylene carbon in the alkyl chain. |

| C7 (Alkyl CH2) | 24.6 | Methylene carbon in the alkyl chain. |

| C5 (Alkyl CH2) | 23.9 | Methylene carbon in the alkyl chain. |

| C16 (Aromatic CH3) | 21.2 | Methyl carbon attached to the aromatic ring. |

| C1 (CH3) | 14.2 | Terminal methyl group of the ethyl ester, in a typical shielded alkyl region. |

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

This section provides a detailed, step-by-step methodology for the preparation of a sample of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and the acquisition of its 13C NMR spectrum.

Materials:

-

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (5-10 mg)

-

Deuterated chloroform (CDCl3)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Workflow for 13C NMR Data Acquisition:

Caption: Standard workflow for preparing a sample and acquiring a 13C NMR spectrum.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) in a small vial.

-

Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely and gently vortex the sample to ensure it is fully dissolved and the solution is homogeneous.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner and place it in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Perform shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the 13C probe to the correct frequency.

-

Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters include a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more scans).

-

Initiate data acquisition.

-

-

Data Processing:

-

Once the acquisition is complete, apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak of CDCl3 to its known value of 77.16 ppm.

-

Integrate the peaks if desired, although peak intensities in a standard 13C{1H} spectrum are not always directly proportional to the number of carbons.

-

Conclusion

The detailed assignment of the 13C NMR spectrum of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate presented in this application note demonstrates the power of combining theoretical principles with predictive tools for structural elucidation. By understanding the interplay of hybridization, inductive effects, and anisotropy, researchers can confidently interpret complex spectra and verify the identity and purity of their synthesized compounds. The provided protocol offers a standardized approach to sample preparation and data acquisition, ensuring the generation of high-quality, reproducible 13C NMR data, which is a cornerstone of modern chemical research and development.

References

-

Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry, 43(3), 510-520. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

-

Starkey, L. S. (n.d.). 13C NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Gunasekaran, S., & Seshadri, S. (1993). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 163-167. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

University of Cambridge. (n.d.). Tables For Organic Structure Analysis. [Link]

-

Clark, J. (2023, July). interpreting C-13 NMR spectra. Chemguide. [Link]

-

Wishart Research Group. (n.d.). CASPRE. [Link]

-

ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR and structure. [Link]

Sources

Structural Elucidation and Fragmentation Dynamics of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate via GC-EI-MS

Application Note: AN-MS-2026-042

Abstract & Scope

This application note details the mass spectrometric profiling of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate (

While standard libraries (NIST/Wiley) contain generic fatty acid esters, this molecule presents a unique "dual-anchor" fragmentation challenge: it contains a labile ethyl ester terminus and a stable ortho-substituted aryl ketone core. Accurate identification requires distinguishing between competitive McLafferty rearrangements occurring at opposite ends of the alkyl chain. This guide provides a validated protocol for GC-MS analysis and a mechanistic breakdown of its diagnostic ions (

Experimental Protocol

To ensure reproducible fragmentation patterns, the following GC-EI-MS parameters are recommended. This protocol minimizes thermal degradation while maximizing ionization efficiency for the molecular ion (

2.1 Sample Preparation

-

Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

-

Concentration: 10 µg/mL (10 ppm) to prevent detector saturation and self-chemical ionization.

-

Derivatization: None required (molecule is sufficiently volatile).

2.2 Instrumental Parameters (Agilent 8890/5977 or equivalent)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis of the ester. |

| Injection Mode | Split (10:1) | Prevents column overload; sharpens peak shape. |

| Column | HP-5MS UI (30m x 0.25mm, 0.25µm) | Low-bleed phenyl-methyl siloxane phase ideal for semi-volatiles. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow to maintain stable retention times. |

| Oven Program | 60°C (1 min) | Rapid ramp preserves the molecular ion by reducing residence time. |

| Ion Source | Electron Ionization (EI) | Standard hard ionization for library matching. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation. |

| Source Temp | 230°C | Prevents condensation of the aryl core. |

| Scan Range | Covers low mass fragments and the molecular ion (262). |

Results: Fragmentation Mechanism & Interpretation

The mass spectrum of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is defined by two competing charge-retention sites: the aryl ketone and the ethyl ester .

3.1 The Molecular Ion

-

262 (

3.2 Primary Diagnostic Fragments

A. The Base Peak:

-

Mechanism:

-cleavage.[1][2] -

Fragment: 2-methylbenzoyl cation (Acylium ion).

-

Mass:

119 . -

Significance: Definitive confirmation of the 2-methylphenyl ketone moiety.

B. The McLafferty Rearrangement (Ketone Side)

The heptanoate chain provides a

-

Mechanism: Migration of

-H to ketone oxygen -

Fragment: Enol radical cation of o-methylacetophenone.

-

Mass:

134 . -

Significance: Confirms the ketone is attached to an alkyl chain of at least 3 carbons.

C. The McLafferty Rearrangement (Ester Side)

The ethyl ester end also possesses a

-

Mechanism: Migration of

-H to ester carbonyl oxygen -

Fragment: 1-ethoxyethen-1-ol radical cation (

). -

Mass:

88 . -

Significance: Diagnostic peak for ethyl esters of fatty acids. Differentiates from methyl esters (

74).[3]

D. Secondary Aryl Fragments

-

91 (Tropylium): Formed by the loss of CO (28 Da) from the

- 65: Decomposition of the tropylium ion (Loss of acetylene).

3.3 Summary of Ions

| m/z | Identity | Mechanism | Relative Abundance (Est.) |

| 262 | Molecular Ion ( | Ionization | Low |

| 217 | Medium | ||

| 134 | Aryl Enol Ion | McLafferty (Ketone) | High |

| 119 | Acylium Ion ( | Base Peak (100%) | |

| 91 | Tropylium ( | Inductive cleavage | High |

| 88 | Ester Enol Ion | McLafferty (Ester) | Medium/High |

Visualizing the Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways that generate the spectral fingerprint.

Figure 1: Competitive fragmentation pathways for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. Note the dual McLafferty rearrangements characteristic of keto-esters.

Troubleshooting & Quality Control

Issue: Absence of Molecular Ion (

-

Cause: Source temperature too high (

C) causing thermal cracking, or electron energy too high. -

Solution: Lower source temp to 200°C. If still absent, switch to Chemical Ionization (CI) using Methane or Ammonia reagent gas to observe

.

Issue: High Abundance of

-

Cause: This indicates the sample might be the phenyl analog (lacking the methyl group) or extensive demethylation is occurring.

-

Validation: Check for

91. If

Issue: Peak Tailing

-

Cause: Interaction of the free ketone or ester with active sites in the liner.

-

Solution: Use Ultra-Inert (UI) liners with glass wool and ensure the column is trimmed.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on McLafferty rearrangements).

-

NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[4]

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[5] (Detailed discussion on ortho-effects in mass spectrometry).

Sources

Troubleshooting & Optimization

Stability and degradation of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate under storage

Technical Support Center: Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Welcome to the technical support guide for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the stability and potential degradation of this compound. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to address common issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate?

To ensure the long-term integrity of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, it is crucial to control environmental factors that can accelerate degradation. The molecule possesses both an ethyl ester and an aromatic ketone functional group, which dictates its storage requirements.

-

Temperature: Store in a cool environment, ideally refrigerated (2°C to 8°C) or frozen (≤ -15°C).[1][2] Lower temperatures slow down the rate of potential hydrolytic and oxidative reactions.

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[3]

-

Moisture: Esters are susceptible to hydrolysis.[4] Therefore, it is critical to store the compound in a dry, low-humidity environment.[4] Use tightly sealed containers with desiccants where appropriate.

-

Light: Aromatic ketones can be photosensitive and may degrade upon exposure to UV or visible light.[5][6] Always store in amber glass vials or other opaque containers to protect from light.[1]

Table 1: Recommended Storage Conditions for Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Short-term) or ≤ -15°C (Long-term) | Minimizes kinetic rates of degradation reactions.[1] |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the ketone and alkyl chain.[3] |

| Container | Tightly sealed amber glass vial with PTFE-lined cap | Prevents moisture ingress, light exposure, and evaporation.[1] |

| Environment | Cool, dark, and dry location | Protects against thermal, photo-, and hydrolytic degradation.[4][7] |

Q2: What are the primary degradation pathways I should be aware of?

The structure of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate features two main points of potential instability: the ester linkage and the aromatic ketone.

-

Hydrolysis: The most common degradation pathway for this molecule is likely the hydrolysis of the ethyl ester bond.[4][8] This reaction can be catalyzed by both acids and bases, or it can occur slowly in the presence of water, yielding 7-(2-methylphenyl)-7-oxoheptanoic acid and ethanol.[9][10]

-

Oxidation: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing conditions can lead to degradation.[11][12] Oxidation could potentially occur at the benzylic position of the methylphenyl group or lead to cleavage of the heptanoate chain.

-

Photodegradation: Aromatic ketones are known to absorb UV light and can act as photosensitizers.[6] This can lead to various photochemical reactions, including photoreduction or the generation of radical species that can initiate further degradation.[13][14][15]

Q3: What are the visible signs that my sample may have degraded?

While chemical analysis is required for confirmation, you may observe physical changes in your sample that suggest degradation:

-

Change in Appearance: The pure compound is typically a liquid or solid. The appearance of cloudiness, discoloration (e.g., yellowing), or the formation of precipitates could indicate the presence of impurities or degradation products.

-

Change in Odor: While the parent compound has a specific odor profile, the formation of degradation products like carboxylic acids may alter the scent.

-

Inconsistent Experimental Results: Unexplained variability or loss of activity in your assays is a strong indicator that the integrity of your starting material may be compromised.

Q4: How can I quickly check the purity of a stored sample?

For a rapid purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method due to the chromophore (the aromatic ketone) in the molecule.[16][] A single, sharp peak on the chromatogram at the expected retention time suggests high purity. The appearance of additional peaks, particularly those at earlier retention times (which are often more polar), may indicate the presence of degradation products like the corresponding carboxylic acid from hydrolysis.

Troubleshooting Guides

Guide 1: Investigating Suspected Degradation

If you suspect your sample of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate has degraded, a systematic approach is necessary to confirm your hypothesis and identify the cause.

Caption: Workflow for investigating suspected sample degradation.

-

Document Observations: Record any changes in the physical appearance of the sample and note any inconsistencies in experimental data where the compound was used.

-

Verify Storage Conditions: Review your laboratory logs to confirm that the sample was stored according to the recommended conditions outlined in Table 1.

-

Perform HPLC Analysis:

-

Prepare a solution of your sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the sample using a reverse-phase HPLC method with a C18 column and a UV detector set to the absorbance maximum of the aromatic ketone.

-